molecular formula C18H18ClNO3 B4023822 isopropyl 2-chloro-5-[(2-methylbenzoyl)amino]benzoate

isopropyl 2-chloro-5-[(2-methylbenzoyl)amino]benzoate

Cat. No. B4023822
M. Wt: 331.8 g/mol
InChI Key: HZTYWFNLIHXXHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoate compounds often involves multicomponent reactions, allowing for the efficient preparation of complex molecules. For example, isocyanide-based multicomponent reactions have been developed for the synthesis of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives, highlighting the versatility of this approach in constructing molecules with multiple functional groups in a single synthetic step (Ebrahim Soleimani & Mohsen Zainali, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallographic studies. For instance, molecules like methyl 3,5-dinitrobenzoate are linked into chains or frameworks by hydrogen bonds, demonstrating the significance of intermolecular interactions in defining the structural characteristics of these compounds (T. Vasconcelos et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving benzoate esters are diverse, ranging from esterification to complex formation reactions. Research on similar esters shows their ability to undergo various transformations, including aminocarbonylation and cyclization, which are crucial for synthesizing heterocyclic systems and other functionalized derivatives (V. E. Kalugin & A. M. Shestopalov, 2011).

Physical Properties Analysis

The physical properties of benzoate derivatives, such as solubility, melting point, and crystallinity, are essential for their application in materials science. Studies on compounds like isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate reveal insights into their intermolecular interactions, which significantly influence these physical properties (H. Choi et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are critical for the application of these compounds in synthetic chemistry. For example, the continuous-flow diazotization process for synthesizing methyl 2-(chlorosulfonyl)benzoate demonstrates the potential to optimize reaction conditions to enhance efficiency and selectivity, minimizing side reactions (Zhiqun Yu et al., 2016).

properties

IUPAC Name

propan-2-yl 2-chloro-5-[(2-methylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-11(2)23-18(22)15-10-13(8-9-16(15)19)20-17(21)14-7-5-4-6-12(14)3/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTYWFNLIHXXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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